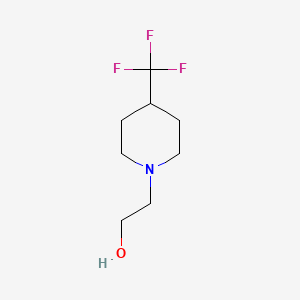

2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)7-1-3-12(4-2-7)5-6-13/h7,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOVVPLMBDVDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Trifluoromethyl Piperidin 1 Yl Ethan 1 Ol and Structural Analogs

Strategies for the Construction of the 4-(Trifluoromethyl)piperidine (B1330362) Core

The construction of the 4-(trifluoromethyl)piperidine core is a critical step in the synthesis of the target compound and its analogs. The approaches to this core structure are diverse, reflecting the ongoing interest in fluorinated heterocyclic compounds in medicinal chemistry.

Direct Introduction of the Trifluoromethyl Group

One major strategy involves the direct incorporation of a trifluoromethyl group onto a piperidine (B6355638) ring or its immediate precursor. This can be achieved through various trifluoromethylating agents and reaction mechanisms.

Sulfur tetrafluoride (SF4) is a potent fluorinating agent capable of converting carboxylic acids and ketones into trifluoromethyl groups. An early example of this approach is the synthesis of 2-(trifluoromethyl)piperidine (B127925) from the sodium salt of pipecolic acid. mdpi.com In this reaction, the carboxylic acid group of the pipecolic acid salt is directly converted to a trifluoromethyl group by treatment with SF4 in the presence of hydrogen fluoride (B91410) (HF) at elevated temperatures. mdpi.com However, this method has been reported to result in a low yield of the desired product. mdpi.com

Table 1: Trifluoromethylation of Pipecolic Acid with SF4

| Starting Material | Reagents | Product | Yield |

| Sodium salt of pipecolic acid | SF4, HF | 2-(Trifluoromethyl)piperidine | 9.6% mdpi.com |

Nucleophilic trifluoromethylation is a widely employed and versatile method for introducing the CF3 group. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is the most prominent reagent in this category. researchgate.netsigmaaldrich.com It serves as a source of the trifluoromethyl nucleophile (CF3-), which can add to electrophilic centers such as carbonyl groups. nih.govsemanticscholar.org

In the context of synthesizing 4-(trifluoromethyl)piperidine derivatives, a common strategy involves the reaction of a suitable piperidinone precursor with TMSCF3. The trifluoromethyl anion, typically generated in situ by a fluoride initiator like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), attacks the carbonyl carbon of the piperidinone. sigmaaldrich.com This addition reaction forms a trifluoromethylated silyl (B83357) ether intermediate, which upon acidic workup, yields the corresponding trifluoromethylated alcohol. nih.gov This alcohol can then be further transformed to obtain the desired 4-(trifluoromethyl)piperidine. The reaction is generally efficient for both aldehydes and ketones. nih.gov

Table 2: Nucleophilic Trifluoromethylation of Carbonyls with TMSCF3

| Electrophile | Catalyst/Initiator | Product after Hydrolysis |

| Aldehydes | TBAF, CsF, K2CO3, etc. | Trifluoromethylated secondary alcohol |

| Ketones | TBAF, CsF, K2CO3, etc. | Trifluoromethylated tertiary alcohol |

Radical trifluoromethylation offers an alternative pathway for the introduction of the CF3 group, often under milder conditions than traditional nucleophilic or electrophilic methods. nih.gov One such approach involves the trifluoromethylation of enamines. rsc.org Enamines, which can be readily formed from piperidinone precursors, can react with a trifluoromethyl radical source, such as sodium trifluoromethanesulfinate (CF3SO2Na), to yield β-trifluoromethylated enamines. rsc.org These intermediates can then be converted to the corresponding saturated piperidine derivatives.

Another innovative radical-mediated strategy involves the δ C-H cyanation of acyclic amines, which can be considered a precursor to a piperidine ring. nih.gov This method utilizes a chiral copper catalyst to achieve a regio- and enantioselective cyanation at the δ-position of an amine through a radical relay mechanism. nih.gov While not a direct trifluoromethylation, this approach introduces a functional group that can be a synthetic handle for the later introduction of a trifluoromethyl group or can be part of a larger synthetic scheme to produce chiral trifluoromethylated piperidines. nih.gov

Cyclization Reactions for Piperidine Ring Formation

An alternative and powerful strategy for constructing the 4-(trifluoromethyl)piperidine core involves the cyclization of a suitably functionalized acyclic amine precursor that already contains the trifluoromethyl group. This approach allows for the stereocontrolled formation of the piperidine ring.

The intramolecular cyclization of acyclic amines is a cornerstone of heterocyclic synthesis. In the context of 4-(trifluoromethyl)piperidines, two notable methods are the intramolecular aza-Michael addition and the intramolecular Mannich reaction.

The intramolecular aza-Michael addition involves an acyclic amine containing a trifluoromethyl group and a Michael acceptor moiety. rsc.orgrsc.orgresearchgate.net Under basic or acidic conditions, the amine nitrogen attacks the electron-deficient double bond of the Michael acceptor, leading to the formation of the piperidine ring. researchgate.net The stereochemical outcome of this cyclization can often be controlled by the substrate and reaction conditions.

The intramolecular Mannich reaction is another effective method for the synthesis of trifluoromethylated piperidines. researchgate.netdntb.gov.ua This reaction typically involves an acyclic aminoketal precursor containing a trifluoromethyl group. researchgate.net Under acidic conditions, the ketal is hydrolyzed to reveal a ketone, which then undergoes an intramolecular condensation with the amine to form an iminium ion. The subsequent intramolecular attack of an enol or enolate equivalent onto the iminium ion closes the ring to form the piperidine structure. researchgate.net This strategy has been successfully applied to the asymmetric synthesis of (trifluoromethyl)piperidines, yielding highly enantioenriched products. researchgate.net

Table 3: Cyclization Strategies for Trifluoromethylated Piperidines

| Cyclization Type | Precursor | Key Intermediate |

| Intramolecular aza-Michael Addition | Acyclic amine with a Michael acceptor | Enolate |

| Intramolecular Mannich Reaction | Acyclic aminoketal | Iminium ion |

Intramolecular Condensation and Nucleophilic Cyclization Pathways

The formation of the piperidine ring through intramolecular reactions is a cornerstone of heterocyclic synthesis. These methods involve creating a linear precursor that contains all the necessary atoms for the ring, which then undergoes a ring-closing reaction.

One common approach is the intramolecular nucleophilic cyclization of amines. beilstein-journals.org This can be achieved through the reaction of a molecule containing both a primary amine and a suitable leaving group separated by a five-carbon chain. For instance, a 5-amino-1-haloalkane can cyclize upon treatment with a base to form the piperidine ring.

Another powerful strategy is the reductive amination of 1,5-dicarbonyl compounds. In this pathway, a diketone or dialdehyde (B1249045) is treated with ammonia (B1221849) or a primary amine, leading to the formation of an intermediate di-imine or enamine, which subsequently cyclizes and is reduced in situ to yield the piperidine derivative. beilstein-journals.orgnih.gov The reaction scope is broad, allowing for the synthesis of piperidines with various substitution patterns.

Key approaches to intramolecular cyclization are summarized below:

| Cyclization Strategy | Precursor Type | Key Transformation |

| Nucleophilic Substitution | Amino-dihalides | Intramolecular N-alkylation |

| Reductive Amination | 1,5-Dicarbonyl compounds | Imine/enamine formation and reduction |

| Aza-Michael Reaction | Amino-α,β-unsaturated ketones/esters | Conjugate addition of the amine |

| Radical Cyclization | Linear amino-aldehydes | Cobalt-catalyzed radical cyclization nih.gov |

These methods provide a versatile toolkit for constructing the piperidine skeleton from acyclic starting materials.

Application of Ring-Closing Metathesis (RCM) in Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including the precursors to piperidines. wikipedia.org This reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, typically employs ruthenium-based catalysts to facilitate the intramolecular reaction of a diene. semanticscholar.org

In the context of piperidine synthesis, a suitable N-protected dialkenylamine is subjected to an RCM catalyst. This process forms a tetrahydropyridine (B1245486) ring and releases ethylene (B1197577) as a volatile byproduct. wikipedia.orgsemanticscholar.org The resulting tetrahydropyridine can then be readily reduced to the corresponding piperidine through standard hydrogenation methods.

The key advantages of RCM include its high functional group tolerance and the use of commercially available and relatively stable catalysts. semanticscholar.org This allows for the construction of complex and highly functionalized piperidine structures that might be difficult to access through other methods. nih.govresearchgate.net Ruthenium-catalyzed RCM provides an efficient pathway to six-membered nitrogen heterocycles, which are valuable precursors to a wide array of natural products and related compounds. researchgate.net

Transformation from Pre-existing Cyclic Systems

Reduction of Pyridine (B92270) and Pyridinone Derivatives to Piperidines

One of the most direct and common methods for synthesizing the piperidine core is the reduction of a corresponding pyridine derivative. nih.gov The aromatic pyridine ring can be fully saturated to the piperidine ring through catalytic hydrogenation. dtic.mil This transformation is typically carried out under hydrogen pressure using various metal catalysts.

Commonly used catalysts and conditions include:

Raney Nickel: Often requires high temperatures (170-200°C). dtic.mil

Palladium on Carbon (Pd/C): Effective under various conditions, sometimes requiring acidic additives.

Platinum Oxide (PtO₂): A highly active catalyst that can operate at room temperature and moderate pressures. sciencemadness.org

Rhodium (Rh) and Ruthenium (Ru) catalysts: Also employed, particularly for asymmetric hydrogenations to produce chiral piperidines. nih.govresearchgate.net

For the synthesis of 4-(trifluoromethyl)piperidine, this method is particularly suitable as the trifluoromethyl group is generally stable under catalytic hydrogenation conditions. The reduction can also be performed on pyridinones (hydroxypyridines), which are first hydrogenated to piperidinones and then further reduced to the corresponding piperidines. youtube.com Chemical reduction methods, such as using sodium in ethanol (B145695), also provide an alternative to catalytic hydrogenation. dtic.milsciencemadness.org

Ring Expansion Methodologies from Pyrrolidine (B122466) Analogs

The conversion of a five-membered pyrrolidine ring into a six-membered piperidine ring represents a more complex but synthetically useful strategy. These ring expansion methodologies typically involve the insertion of a carbon atom into the existing ring. While less common than building the ring from linear precursors or reducing pyridines, several methods have been developed.

For example, palladium-catalyzed allylic amine rearrangements can facilitate a two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane counterparts, and similar principles can be applied to achieve one-carbon expansions to piperidines. chemrxiv.org Other approaches involve the rearrangement of bicyclic azetidinium intermediates, which can be transformed into larger rings like pyrrolidines and piperidines through nucleophile-induced ring-opening. researchgate.net Such transformations can also occur in reverse, where piperidines contract to form pyrrolidines under certain conditions, highlighting the delicate control required for these reactions. youtube.com

Derivations from Pipecolic Acid and δ-Lactam Substrates

Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives serve as valuable chiral starting materials for the synthesis of substituted piperidines. whiterose.ac.uk The carboxylic acid functional group can be removed or transformed to introduce other substituents. For instance, stereocontrolled synthesis of polysubstituted piperidines can be achieved from chiral bicyclic lactams, which themselves can be derived from amino acids. nih.gov

Similarly, δ-lactams (six-membered cyclic amides), such as 6-methylpiperidin-2-one, are immediate precursors to piperidines. nih.gov The amide carbonyl group can be completely reduced to a methylene (B1212753) (CH₂) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides a direct route to the corresponding piperidine. This strategy is particularly useful as δ-lactams can be synthesized through various methods, including from biomass-derived molecules like triacetic acid lactone. nih.gov

Introduction and Selective Functionalization of the Ethan-1-ol Side Chain

Once the 4-(trifluoromethyl)piperidine core has been synthesized, the final step is the introduction of the 2-hydroxyethyl group at the nitrogen atom. This is typically achieved through a nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as the nucleophile.

A highly efficient and atom-economical method for this transformation is the N-alkylation with ethylene oxide . The piperidine nitrogen attacks one of the carbon atoms of the strained epoxide ring, leading to a ring-opening reaction. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired 2-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol.

An alternative, though less direct, route involves N-alkylation with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol , in the presence of a base to neutralize the hydrogen halide byproduct. The piperidine nitrogen displaces the halide to form the C-N bond, directly yielding the final product. A similar strategy is outlined in patent literature for related 2-(piperidin-1-yl)ethanol derivatives. google.com

This final functionalization step is generally high-yielding and provides a straightforward method to complete the synthesis of the target compound from the pre-formed piperidine ring.

N-Alkylation Strategies on the Piperidine Nitrogen

Direct N-alkylation of the 4-(trifluoromethyl)piperidine core is a primary and straightforward approach for introducing the 2-hydroxyethyl side chain. This method relies on the nucleophilicity of the secondary amine of the piperidine ring.

Common alkylating agents for this transformation include 2-haloethanols (such as 2-chloroethanol or 2-bromoethanol) or ethylene oxide. The reaction with 2-haloethanols is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to optimize yield and minimize side reactions.

Table 1: N-Alkylation Reaction Conditions

| Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| 2-Chloroethanol | K₂CO₃, Na₂CO₃ | Acetonitrile, DMF | Heating |

| 2-Bromoethanol | K₂CO₃, Et₃N | Acetonitrile, THF | Room Temp to Heating |

Another effective, though less common, strategy involves the alkylation with an ester of a haloacetic acid, such as ethyl bromoacetate, followed by reduction of the ester functionality to the primary alcohol. This two-step process offers an alternative route to the desired product.

Reductive Amination Pathways for Side Chain Incorporation

Reductive amination is a powerful and widely used method for C-N bond formation, offering a high degree of control and functional group tolerance. harvard.edu This pathway involves the condensation of 4-(trifluoromethyl)piperidine with an aldehyde-containing reagent to form an intermediate iminium ion, which is then reduced in situ to the target amine.

For the synthesis of this compound, a suitable carbonyl compound is glycolaldehyde. However, due to the instability of glycolaldehyde, protected forms or precursors are often used. A more common approach is the use of glyoxylic acid. The initial reductive amination yields the corresponding N-substituted amino acid, which is then reduced to the primary alcohol. univ-rennes1.fr

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB-H) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their chemoselectivity; they readily reduce the protonated iminium ion intermediate while leaving the initial aldehyde largely unreacted. harvard.educhim.it

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Features |

|---|---|---|

| Sodium Triacetoxyborohydride (STAB-H) | Dichloroethane (DCE), THF | Mild, selective, tolerant of many functional groups. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Effective under mildly acidic conditions; requires pH control. chim.it |

Diverse Methods for the Formation of the Primary Alcohol Functionality

The primary alcohol in the target compound can be introduced at various stages of the synthesis. As mentioned, one of the most efficient methods is the reduction of a carboxylic acid or ester precursor.

If the synthetic route begins with the N-alkylation of 4-(trifluoromethyl)piperidine with an acetic acid derivative (e.g., ethyl bromoacetate), the resulting ester is readily converted to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This approach is highly reliable and generally provides excellent yields.

Alternatively, if the reductive amination pathway is chosen using glyoxylic acid, the intermediate N-piperidyl acetic acid must be reduced. This can be accomplished using borane (B79455) reagents (e.g., BH₃·THF) or by first converting the carboxylic acid to an ester followed by reduction with LiAlH₄. A patent for related 2-(piperidin-1-yl)ethanol derivatives describes the reduction of a ketone precursor to the corresponding alcohol using hydrazine (B178648) in the presence of a base, a variant of the Wolff-Kishner reduction. google.com

Chemoselective Protection and Deprotection Strategies in Complex Synthesis

In more complex syntheses involving multi-substituted piperidine analogs, the use of protecting groups is essential to ensure chemoselectivity. acs.orgwikipedia.org The piperidine nitrogen and the hydroxyl group of the side chain are the primary sites requiring protection.

The piperidine nitrogen is commonly protected as a carbamate. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govrsc.org It is stable to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com Another common choice is the benzyloxycarbonyl (Cbz or Z) group, installed using benzyl (B1604629) chloroformate (CbzCl). nih.govcommonorganicchemistry.comorganic-chemistry.org The Cbz group is notable for its stability to acidic and basic conditions but is easily cleaved by catalytic hydrogenolysis (e.g., H₂ with Pd/C), a process that is orthogonal to the acid-labile Boc group. wikipedia.orgmasterorganicchemistry.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another option, distinguished by its lability to basic conditions, such as treatment with piperidine in DMF. masterorganicchemistry.comub.edu

Table 3: Common Protecting Groups for Piperidine Synthesis

| Protecting Group | Functional Group | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| Boc | Amine | Boc₂O | Strong Acid (e.g., TFA) |

| Cbz | Amine | CbzCl | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Fmoc | Amine | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) |

| TBDMS | Alcohol | TBDMSCl, Imidazole (B134444) | Fluoride Source (e.g., TBAF) |

Development of Stereoselective Synthetic Routes and Chiral Induction

While this compound itself is achiral, the synthetic methodologies can be extended to produce chiral structural analogs with high stereocontrol. The development of stereoselective routes is critical when the piperidine ring contains additional substituents, creating one or more stereocenters. researchgate.netnih.gov

Enantioselective Approaches for Chiral Synthesis

The synthesis of single enantiomers of substituted piperidines can be achieved through several strategic approaches. One method involves the use of chiral auxiliaries attached to the nitrogen or another part of the molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Asymmetric catalysis is a more modern and efficient approach. For instance, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine precursor can provide access to enantioenriched piperidines. acs.org Similarly, copper-catalyzed asymmetric cyclization reactions have been developed to produce chiral 2,3-disubstituted piperidines with excellent enantioselectivity. nih.gov Syntheses starting from the chiral pool, using naturally occurring chiral molecules like amino acids, are also a powerful strategy for building complex chiral piperidine derivatives. rsc.org

Diastereoselective Strategies and Control

When synthesizing piperidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. nih.gov Diastereocontrol can often be achieved through substrate-controlled reactions, where the existing stereocenters in the molecule dictate the stereochemical outcome of subsequent transformations. nih.gov For example, the reduction of a ketone on a chiral piperidine ring often proceeds with high diastereoselectivity due to steric hindrance, favoring hydride attack from the less hindered face.

Reaction conditions can also be tuned to favor one diastereomer over another. For instance, in the synthesis of 2,4-disubstituted piperidines, the order of synthetic steps can be altered to control the final stereochemical arrangement. acs.org Recent advances include visible-light-driven radical cyclizations of aza-1,6-dienes, which can produce densely functionalized piperidines with high diastereoselectivity. nih.gov These methods provide powerful tools for constructing complex, stereochemically defined piperidine scaffolds for use in medicinal chemistry. nih.govresearchgate.netresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton in the 2-(4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol structure. However, no published ¹H NMR data for this specific compound could be located.

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., aliphatic, attached to nitrogen, part of the CF₃ group), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH₃, CH₂, CH, and quaternary carbons. This data is essential for confirming the carbon skeleton of the molecule, but specific experimental data is not available.

¹⁹F NMR is highly sensitive and provides unambiguous signals for fluorine-containing compounds. For this compound, a ¹⁹F NMR spectrum would show a characteristic signal for the trifluoromethyl (CF₃) group. Its chemical shift and coupling to adjacent protons would confirm the electronic environment of the CF₃ group. This specific data has not been reported in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

HRMS is critical for determining the precise molecular weight and elemental formula of a compound. It would provide the exact mass of the molecular ion, confirming the chemical formula C₈H₁₄F₃NO. Furthermore, analysis of the fragmentation pattern in the mass spectrum would help to piece together the structural components of the molecule, corroborating the structure determined by NMR. No HRMS data for this compound was found.

Advanced Chromatographic Techniques for Purification and Purity Assessment

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from reaction byproducts and starting materials, and to assess its purity. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase, temperature). Method development details and purity analysis results for this compound are not available in the literature searched.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure. This technique would determine bond lengths, bond angles, and the conformation of the piperidine (B6355638) ring in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. There are no published crystal structures for this compound.

Conformational Analysis and Stereochemical Implications of 2 4 Trifluoromethyl Piperidin 1 Yl Ethan 1 Ol

Intrinsic Conformational Preferences of the Piperidine (B6355638) Ring (e.g., Chair Conformation)

The piperidine ring, a saturated heterocycle, serves as the foundational scaffold of the molecule. Like its carbocyclic analogue, cyclohexane (B81311), the piperidine ring predominantly adopts a non-planar chair conformation to minimize angular and torsional strain. ias.ac.in This chair form is the most stable and lowest-energy conformation, characterized by C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and staggered arrangements of hydrogens on adjacent carbon atoms, which minimizes steric repulsion. nih.gov

While the chair conformation is thermodynamically favored, other higher-energy conformations, such as the boat and twist-boat, exist. ias.ac.in The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat is an intermediate conformation that alleviates some of this strain. nih.gov In most solution-phase environments, the equilibrium lies heavily towards the chair form. However, interactions in specific environments, such as within a protein binding site, can occasionally stabilize these less favorable conformations. nih.govacs.org The interconversion between the two possible chair conformations, known as ring flipping or ring inversion, is a rapid process at room temperature. amherst.edu

Stereoelectronic Influence of the 4-(Trifluoromethyl) Substituent on Ring Dynamics

The presence of a trifluoromethyl (CF₃) group at the 4-position of the piperidine ring has a profound impact on its conformational equilibrium. This influence is twofold, stemming from both steric and electronic effects.

Steric Influence: The primary determinant of the CF₃ group's orientation is its steric bulk. In a substituted cyclohexane or piperidine ring, substituents can occupy either an axial position (pointing perpendicular to the ring's plane) or an equatorial position (pointing outwards from the ring's perimeter). The energetic preference for the equatorial position is quantified by the conformational free energy, or "A-value". masterorganicchemistry.com The A-value for the trifluoromethyl group, determined experimentally in cyclohexane systems via ¹⁹F NMR spectroscopy, is approximately 2.1 kcal/mol. rsc.orgresearchgate.net This significant energy penalty for occupying the axial position is due to unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions. Consequently, the chair conformation where the 4-(trifluoromethyl) group is in the equatorial position is overwhelmingly favored at equilibrium.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F (Fluoro) | 0.24 - 0.28 |

| -Cl (Chloro) | 0.53 |

| -Br (Bromo) | 0.43 |

| -OH (Hydroxy) | 0.87 |

| -CH₃ (Methyl) | 1.70 |

| -CF₃ (Trifluoromethyl) | 2.10 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Stereoelectronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic character influences the properties of the piperidine ring. For instance, it can decrease the basicity (raise the pKa of the conjugate acid) of the piperidine nitrogen compared to an unsubstituted ring. nih.gov While stereoelectronic phenomena like the anomeric effect can sometimes favor an axial position for electronegative substituents, in the case of the 4-CF₃ group, the large steric penalty associated with its A-value is the dominant factor, strongly enforcing an equatorial preference. researchgate.net Computational studies on related fluorinated piperidines show that the energetic ordering of isomers is a balance of hyperconjugation, electrostatic effects, and steric hindrance. researchgate.net

Rotational Isomerism and Preferred Conformations of the Ethan-1-ol Side Chain

The 2-(ethan-1-ol) side chain is attached to the piperidine nitrogen, introducing additional conformational flexibility. Rotation can occur around the N1-C1' and C1'-C2' bonds. The preferred conformation of this side chain is significantly influenced by the potential for intramolecular hydrogen bonding (IMHB). unito.it

An IMHB can form between the lone pair of electrons on the piperidine nitrogen atom (the hydrogen bond acceptor) and the hydroxyl proton of the ethan-1-ol side chain (the hydrogen bond donor). unito.it For this interaction to occur, the side chain must adopt a folded, or gauche, conformation around the N1-C1' bond, bringing the donor and acceptor groups into proximity. This contrasts with an extended, or anti, conformation where the groups are far apart. The formation of a five- or six-membered ring-like structure through this hydrogen bond can stabilize the gauche rotamer, making it the preferred conformation, particularly in non-polar, aprotic solvents where intermolecular hydrogen bonding with the solvent is less competitive. unito.it This intramolecular interaction restricts the rotational freedom of the side chain and defines its preferred orientation relative to the piperidine ring.

Computational Approaches to Elucidate Conformational Energy Landscapes

Computational chemistry provides powerful tools for investigating the complex conformational energy landscapes of molecules like 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol. nih.gov Techniques such as molecular mechanics and quantum mechanics, particularly Density Functional Theory (DFT), are widely employed to model the structures and relative stabilities of different conformers. researchgate.netnih.govresearchgate.net

These computational approaches can be used to:

Optimize Geometries: Calculate the lowest-energy three-dimensional structure for various conformers, such as the chair with an axial CF₃ group versus an equatorial CF₃ group. researchgate.net

Determine Relative Energies: Quantify the energy difference between conformers, providing a theoretical A-value for the CF₃ group on the piperidine ring and estimating the stabilization energy gained from the intramolecular hydrogen bond. acs.org

Map Potential Energy Surfaces: Systematically rotate bonds (e.g., in the ethan-1-ol side chain) to map the energy changes, identifying energy minima (stable conformers) and energy maxima (transition states for rotation).

Predict Spectroscopic Properties: Calculate NMR chemical shifts and coupling constants for different low-energy conformers. researchgate.net Comparing these computed values with experimental data serves as a crucial validation of the computational model and aids in the interpretation of experimental spectra. researchgate.net

Through these methods, a detailed picture of the molecule's dynamic behavior can be constructed, revealing the relative populations of different conformers and the energy barriers for their interconversion.

Reaction Chemistry and Synthetic Transformations of 2 4 Trifluoromethyl Piperidin 1 Yl Ethan 1 Ol

Chemical Reactivity at the Primary Hydroxyl Group

The primary hydroxyl group is a versatile functional handle for a variety of transformations, including esterification, ether formation, and oxidation.

The primary alcohol of 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or mediated by a coupling agent. While specific examples for this compound are not prevalent in the literature, the general reaction is well-established.

Table 1: Representative Esterification Reactions of Primary Alcohols

| Acylating Agent | Catalyst/Reagent | General Product |

|---|---|---|

| Carboxylic Acid | H₂SO₄, TsOH | Ester |

| Acid Chloride | Pyridine (B92270), Et₃N | Ester |

Detailed research into the esterification of this specific alcohol would be necessary to determine optimal conditions and yields, taking into account the potential influence of the trifluoromethyl group on reactivity.

The hydroxyl group can be converted to an ether through processes like the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. No specific examples of O-alkylation for this compound are readily found in published literature.

Table 2: General Conditions for Williamson Ether Synthesis

| Reagent 1 | Reagent 2 | Base | Solvent | General Product |

|---|

The synthesis of specific ethers from this compound would require experimental investigation to identify suitable bases, solvents, and reaction temperatures.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents will typically yield the aldehyde, while stronger oxidizing agents will lead to the carboxylic acid. The presence of the nitrogen atom and the trifluoromethyl group may influence the choice of oxidant to avoid side reactions. Specific studies on the oxidation of this compound are not widely reported.

Table 3: Common Oxidizing Agents for Primary Alcohols

| Oxidizing Agent | Product |

|---|---|

| PCC, DMP | Aldehyde |

Chemical Reactivity at the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring is nucleophilic and can participate in a range of reactions, including N-alkylation and N-acylation.

The piperidine nitrogen can be alkylated with alkyl halides or acylated with acid chlorides or anhydrides. These reactions lead to the formation of quaternary ammonium (B1175870) salts or N-acyl derivatives, respectively. While these are standard transformations for piperidines, specific examples with this compound as the substrate are not extensively detailed in the scientific literature.

Table 4: General N-Alkylation and N-Acylation Reactions of Piperidines

| Reagent | Reaction Type | General Product |

|---|---|---|

| Alkyl Halide | N-Alkylation | Quaternary Ammonium Salt |

| Acid Chloride | N-Acylation | N-Acyl Piperidine |

While the piperidine nitrogen is a tertiary amine and cannot directly form an amide bond through acylation in the traditional sense (which would require a primary or secondary amine), it can be involved in reactions that result in amide-containing structures through more complex synthetic routes. For instance, the hydroxyl group could be transformed into a leaving group, followed by displacement with an amine to form a diamine, which could then undergo amidation. However, direct amidation involving the nitrogen of the piperidine ring of the starting material is not a feasible reaction. No literature specifically describing such multi-step transformations starting from this compound to form amide derivatives was identified.

Chemical Reactivity and Stability of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. confex.com This utility stems from the inherent strength and inertness of the carbon-fluorine bonds.

Forced degradation studies, which subject a compound to harsh conditions beyond those of normal use, are employed to understand its intrinsic stability. nih.govresearchgate.net While specific experimental data for this compound is not extensively available in public literature, the stability of the C-CF3 bond can be inferred from studies on analogous aliphatic and aromatic trifluoromethylated compounds.

General Stability Profile:

Thermal Stress: The C(sp³)-CF3 bond is highly resistant to thermolysis. Significant degradation would typically require temperatures well above 200°C, often leading to non-specific decomposition of the entire molecule rather than selective C-CF3 bond cleavage.

Photolytic Stress: While some aromatic trifluoromethyl compounds can undergo photodegradation, aliphatic CF3 groups are generally more stable under UV or visible light exposure. confex.com The absence of a chromophore directly attached to the CF3-bearing carbon in this molecule further reduces the likelihood of direct photolytic cleavage.

Hydrolytic Stability (Acidic and Basic Conditions): The aliphatic C-CF3 bond is highly resistant to hydrolysis across a wide pH range. Unlike aromatic trifluoromethyl groups, which can be hydrolyzed to carboxylic acids under forcing acidic conditions (e.g., fuming sulfuric acid), aliphatic counterparts are significantly less reactive. rsc.orgnih.gov Under strong basic conditions, elimination or substitution reactions elsewhere in the molecule are more probable than the cleavage of the C-CF3 bond.

Oxidative and Reductive Stress: The C-CF3 bond is inert to most common oxidizing and reducing agents used in synthetic chemistry. Radical reactions are one of the few pathways known to cleave this bond, but these typically require specific radical initiators or photocatalytic conditions that are not encountered in standard stability testing. rsc.org

The following table summarizes the expected stability of the C-CF3 bond in this compound under typical forced degradation conditions, based on established chemical principles for aliphatic trifluoromethyl compounds.

| Condition | Reagent/Stress | Expected C-CF3 Bond Stability | Probable Reaction Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, Heat | Highly Stable | N-dealkylation, ether formation from ethanol (B145695) group |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, Heat | Highly Stable | Minimal reaction at the piperidine core |

| Oxidation | 3% H₂O₂, Heat | Highly Stable | Oxidation of the alcohol, N-oxidation |

| Thermal | >100°C | Highly Stable | General decomposition at higher temperatures |

| Photolytic | UV/Visible Light | Highly Stable | Potential for N-dealkylation if absorbing species present |

Table 1: Predicted Stability of the C-CF3 Bond under Forced Degradation Conditions

Direct chemical transformation of a saturated aliphatic trifluoromethyl group is a significant synthetic challenge due to its low reactivity. Most known transformations of the CF3 group are performed on aromatic systems or activated alkenes. rsc.org

One of the few documented transformations for an aromatic CF3 group is its hydrolysis to a carboxylic acid . This reaction, however, requires superacidic conditions, such as fuming sulfuric acid, often in the presence of boric acid to facilitate the process. rsc.orgnih.gov The proposed mechanism involves protonation of the fluorine atoms, leading to sequential C-F bond cleavage and the formation of a triply charged carbocationic intermediate, which is then attacked by water. Applying such harsh conditions to this compound would likely lead to complete decomposition of the piperidine ring.

Another theoretical possibility involves reductive defluorination . This typically involves radical pathways or highly reactive reducing agents. For instance, certain transition metal complexes under photocatalytic conditions can achieve partial or full reduction of a CF3 group. However, these methods are highly specialized and not general-purpose synthetic transformations.

A more plausible, albeit still challenging, approach to derivatization would involve activation of an adjacent position . The strong electron-withdrawing nature of the CF3 group increases the acidity of the proton at the C-4 position of the piperidine ring. It is conceivable that under very strong basic conditions (e.g., organolithium reagents), deprotonation at this position could occur, generating a carbanion. This intermediate could then, in theory, be trapped by an electrophile. However, competitive deprotonation at other sites and potential ring fragmentation would be significant side reactions.

The following table outlines potential, though synthetically challenging, transformations of the trifluoromethyl group in an aliphatic context.

| Transformation | Reagent(s) | Product Functional Group | Feasibility on Aliphatic Piperidine |

| Hydrolysis | Fuming H₂SO₄ / H₃BO₃ | Carboxylic Acid (-COOH) | Very Low (leads to decomposition) |

| Partial Reduction | Specialized Catalysts / H₂ | Difluoromethyl (-CF₂H) | Low (requires specific catalysts) |

| Full Reduction | Harsh Reducing Agents | Methyl (-CH₃) | Very Low |

Table 2: Potential Transformations of the Aliphatic Trifluoromethyl Group

Ring-Opening Reactions and Other Skeletal Rearrangement Pathways of the Piperidine Core

The piperidine ring in this compound is a saturated, unstrained heterocycle, making it generally stable and resistant to ring-opening reactions. Such reactions typically require the activation of the ring nitrogen or a strategic placement of functional groups that can facilitate cleavage.

N-Activation Followed by Ring Opening: A common strategy for the ring-opening of saturated N-heterocycles involves the conversion of the tertiary amine into a better leaving group. For instance, reaction with cyanogen bromide (von Braun reaction) can lead to the cleavage of a C-N bond, yielding a cyanamide and a terminally di-halogenated alkane. Another pathway involves the formation of a quaternary ammonium salt from the piperidine nitrogen, which can then undergo Hofmann elimination or nucleophilic attack to open the ring.

However, the nitrogen atom in this compound is a tertiary amine, and its basicity is reduced by the electron-withdrawing effect of the distant CF3 group. This slightly lower nucleophilicity might slow down quaternization reactions.

Influence of the Trifluoromethyl Group: The electron-withdrawing CF3 group at the 4-position can influence the regioselectivity of potential ring-opening reactions. By inductively pulling electron density away from the ring, it could make the C-H bonds adjacent to the nitrogen (C2 and C6) more susceptible to oxidative cleavage under certain conditions. For example, some photochemical or electrochemical methods that proceed via single-electron transfer from the nitrogen can lead to C-N bond cleavage, and the substitution pattern could influence which bond is broken. researchgate.net

Skeletal Rearrangements: Skeletal rearrangements of saturated piperidine rings are uncommon and generally require the formation of highly reactive intermediates such as carbocations or radicals adjacent to the ring. The presence of the stable CF3 group does not inherently promote such rearrangements. Most known skeletal rearrangements in this family of heterocycles start from unsaturated precursors like pyridines or dihydropyridines, which can undergo electrocyclic reactions or other pericyclic processes not available to the saturated piperidine core.

Theoretical and Computational Chemistry Studies of 2 4 Trifluoromethyl Piperidin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. For a molecule like 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol, these calculations can provide insights into the distribution of electrons and the energies of its molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the ethanol (B145695) group, owing to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed around the electron-withdrawing trifluoromethyl group. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to lower the energy of the LUMO.

Illustrative Data Table for Frontier Molecular Orbitals:

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.5 | N (piperidine), O (ethanol) |

| LUMO | -0.8 | C-CF3, CF3 |

| HOMO-LUMO Gap | 5.7 | - |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

In the case of this compound, the MEP map would be expected to show significant negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the area around the trifluoromethyl group would exhibit positive electrostatic potential, indicating sites prone to nucleophilic attack.

Illustrative Data Table for MEP Analysis:

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen of the hydroxyl group | Negative | Site for electrophilic attack/hydrogen bond donor |

| Nitrogen of the piperidine ring | Negative | Site for electrophilic attack |

| Hydrogen of the hydroxyl group | Positive | Site for nucleophilic attack/hydrogen bond acceptor |

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. NCI plots use a color-coded isosurface to represent the type and strength of these interactions. Blue isosurfaces typically indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes.

For this compound, NCI analysis would be particularly insightful for understanding its aggregation behavior and interactions with other molecules. A prominent blue isosurface would be expected between the hydroxyl hydrogen (donor) and the piperidine nitrogen (acceptor) of another molecule, indicating a strong intermolecular hydrogen bond. Green surfaces would likely appear between the aliphatic portions of the piperidine rings, representing van der Waals forces. The trifluoromethyl group could also participate in weak hydrogen bonds or other dipole-dipole interactions, which would be visualized in the NCI plot.

Theoretical Basis for Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a full QSAR study requires a dataset of multiple compounds and their measured activities, the theoretical basis for such a study on derivatives of this compound can be established through the calculation of various molecular descriptors.

Illustrative Data Table of Molecular Descriptors for QSAR:

| Descriptor | Description | Predicted Importance |

|---|---|---|

| HOMO Energy | Electron-donating ability | Moderate |

| LUMO Energy | Electron-accepting ability | High |

| Dipole Moment | Molecular polarity | High |

| Molecular Volume | Steric bulk | Moderate |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information on its conformational preferences and the influence of solvent molecules.

The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair conformation generally being the most stable. The position of the bulky trifluoromethyl group at the 4-position is expected to be predominantly equatorial to minimize steric hindrance. MD simulations can sample the various possible conformations and determine their relative populations.

Furthermore, MD simulations in a solvent, such as water, can reveal how solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. The hydroxyl group and the piperidine nitrogen are expected to form hydrogen bonds with water molecules, while the trifluoromethyl group, being hydrophobic, would have a different solvent shell structure. These simulations are crucial for understanding the behavior of the molecule in a biological or solution-phase environment.

Advanced Applications in Organic Synthesis As a Versatile Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The unique architecture of 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol makes it an ideal precursor for the construction of elaborate heterocyclic frameworks. The nucleophilic secondary amine within the piperidine (B6355638) ring and the hydroxyl group of the ethanol (B145695) side chain serve as reactive handles for cyclization and annulation reactions.

Research has demonstrated that related N-substituted piperidine structures are instrumental in forming a variety of heterocyclic systems. For instance, piperidine-containing scaffolds have been successfully used to synthesize complex imidazole (B134444) and thiazole (B1198619) derivatives. researchgate.net The synthesis of trifluoromethyl-substituted pyrazoles and fused pyrimidines from fluorinated building blocks further highlights a common strategy in modern synthetic chemistry. nih.govresearchgate.net

Following these established methodologies, this compound can be employed in several ways:

Multi-component Reactions: The hydroxyl group can be oxidized to an aldehyde, which can then participate in reactions to form fused pyrimidines or other heterocyclic systems.

Intramolecular Cyclization: The hydroxyl group can be converted into a leaving group, followed by intramolecular nucleophilic attack from a substituent attached to the piperidine nitrogen, leading to the formation of bicyclic structures.

Condensation Reactions: The compound can be condensed with other reagents to build larger systems. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen- and oxygen-containing heterocycles.

The trifluoromethyl group on the piperidine ring remains a stable substituent throughout these transformations, imparting its beneficial properties to the final complex heterocyclic product.

Role in Scaffold Derivatization and Chemical Library Diversification

In modern drug discovery, the generation of chemical libraries around a central scaffold is a key strategy for exploring structure-activity relationships (SAR). This compound serves as an excellent scaffold due to its distinct reactive sites, allowing for systematic structural modifications. This process, known as scaffold derivatization, enables the creation of a diverse set of analogues for biological screening. nih.gov

The primary points for diversification on this scaffold are the hydroxyl group and, indirectly, the piperidine nitrogen. The derivatization of similar piperidine-based scaffolds has been shown to be a fruitful approach in the development of novel therapeutic agents. nih.gov

Table 1: Potential Derivatization Strategies for this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| Hydroxyl Group | Etherification | Alkyl halides, Tosylates | Ethers |

| Esterification | Acyl chlorides, Carboxylic acids | Esters | |

| Mitsunobu Reaction | Azides, Phenols, Phthalimide | Amines, Ethers | |

| Oxidation | PCC, Swern, DMP | Aldehyde, Carboxylic Acid | |

| Piperidine Nitrogen | N-Alkylation (after modification of OH) | Alkyl halides | Quaternary ammonium (B1175870) salts |

| Acylation (after modification of OH) | Acyl chlorides | Amides |

This systematic modification allows for the fine-tuning of properties such as solubility, polarity, and steric profile, which are critical for optimizing a molecule's interaction with a biological target. The resulting library of compounds can be screened to identify candidates with improved potency, selectivity, or pharmacokinetic profiles.

Applications as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals, as the stereochemistry of a molecule often dictates its biological activity. While this compound is an achiral molecule, its structure is highly relevant to the field of asymmetric synthesis. It can be utilized as a prochiral substrate or as a component in diastereoselective reactions to construct new stereocenters with high levels of control.

The synthesis of chiral piperidine derivatives is a significant area of research, as this motif is present in numerous natural products and synthetic drugs. rsc.org Methodologies often involve asymmetric reactions to install chirality onto the piperidine ring or its substituents.

Potential applications in asymmetric synthesis include:

Asymmetric Catalysis: The hydroxyl group can be a directing group in catalyst-controlled reactions, such as asymmetric hydrogenation or oxidation of a nearby prochiral center introduced through prior modification.

Resolution: The compound can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization, yielding enantiomerically enriched starting material for further synthesis.

Reaction with Chiral Reagents: The molecule can be coupled with other chiral building blocks, where the inherent stereochemistry of the partner molecule directs the formation of a specific diastereomer.

The development of enantioselective routes to fluorinated piperidinols underscores the value of such structures as prized building blocks for medicinal chemistry. nih.gov

Precursor for the Development of Advanced Fluoroorganic Compounds

The field of organofluorine chemistry has expanded rapidly due to the profound impact of fluorine on molecular properties. springernature.com Compounds containing fluorine, particularly the trifluoromethyl group, often exhibit enhanced biological activity and improved pharmacological profiles. This compound serves as a key precursor for introducing the trifluoromethylpiperidine moiety into larger, more complex molecules, thereby creating novel and advanced fluoroorganic compounds. researchgate.net

The trifluoromethyl group is chemically robust and acts as a lipophilic hydrogen bond acceptor, which can significantly influence a molecule's conformation and binding interactions. Its incorporation is a common tactic in drug design to block metabolic oxidation at the site of attachment.

Table 2: Physicochemical Properties Imparted by the Trifluoromethyl Group

| Property | Effect of CF₃ Group | Implication in Drug Design |

| Metabolic Stability | Increased resistance to oxidative metabolism (e.g., by P450 enzymes). | Longer biological half-life, improved bioavailability. |

| Lipophilicity | Significantly increases local lipophilicity. | Can enhance membrane permeability and binding to hydrophobic pockets. |

| Electronegativity | Strong electron-withdrawing effect. | Modulates the pKa of nearby functional groups, affecting ionization state. |

| Binding Interactions | Can participate in dipole-dipole, ion-dipole, and halogen bonding. | Alters and potentially strengthens interactions with biological targets. |

By using this compound as a starting material, chemists can readily incorporate this valuable fluorinated scaffold, leveraging its inherent properties to develop next-generation pharmaceuticals, agrochemicals, and materials. The reactivity of the ethanolamine (B43304) portion provides a straightforward handle for its integration into a wide array of molecular architectures.

Q & A

Q. What are the standard synthetic routes for 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)piperidine and ethylene oxide under basic conditions. For example:

- Catalyst : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates ring-opening of ethylene oxide .

- Temperature : Controlled heating (40–60°C) balances reaction rate and side-product formation.

- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) improve reagent solubility .

Optimization : Yield and purity are maximized by adjusting stoichiometry (e.g., excess ethylene oxide) and post-synthesis purification via column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the piperidine ring protons (δ 1.5–3.0 ppm) and hydroxyl group (δ 1.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 224.15 for C₈H₁₄F₃NO) .

- X-ray Crystallography : Resolves stereochemistry and confirms the trifluoromethyl group’s spatial orientation .

Q. What are the known biological targets of this compound, and which assays are used to evaluate its activity?

- Targets : The compound interacts with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its piperidine moiety .

- Assays :

- In vitro receptor binding : Radioligand displacement assays (IC₅₀ values).

- Enzyme inhibition : Fluorogenic substrates for kinetic analysis .

- Cell-based assays : Measurement of cAMP levels in transfected HEK293 cells .

Advanced Research Questions

Q. How can synthetic yield be improved for industrial-scale production without compromising purity?

Advanced strategies include:

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions .

- Catalyst Screening : Immobilized catalysts (e.g., polymer-supported bases) improve recyclability and reduce waste .

- Process Analytical Technology (PAT) : Real-time monitoring via IR spectroscopy ensures reaction completion .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability or impurities. Solutions include:

- Comparative Studies : Parallel testing of the compound and analogs (e.g., 2-(3-methylpiperidin-4-yl)ethanol) under identical conditions .

- Purity Validation : HPLC (>99% purity) and elemental analysis to rule out confounding impurities .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across multiple cell lines (e.g., neuronal vs. non-neuronal) .

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Docking Simulations : Molecular docking (AutoDock Vina) models interactions with targets like GPCRs .

- DFT Calculations : Predicts regioselectivity in oxidation reactions (e.g., hydroxyl → ketone conversion) .

- MD Simulations : Assesses stability of receptor-ligand complexes over nanosecond timescales .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Key modifications and effects:

| Modification | Biological Impact | Reference |

|---|---|---|

| Trifluoromethyl → Methyl | Reduced metabolic stability | |

| Ethanol → Propanol | Altered receptor subtype selectivity | |

| Piperidine ring expansion | Improved blood-brain barrier penetration |

Q. How is the compound’s metabolic stability and toxicity profiled in preclinical studies?

- In vitro ADME : Liver microsomal assays (e.g., CYP450 inhibition) .

- Toxicogenomics : RNA-seq to identify pathways affected by chronic exposure .

- In vivo Models : Rodent studies measure plasma half-life and organ-specific toxicity .

Methodological Challenges

Q. What strategies mitigate the compound’s hygroscopicity during storage and handling?

Q. How are enantiomeric impurities controlled during synthesis?

- Chiral Chromatography : Use of amylose-based columns for separation .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in key synthetic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.